Cytotoxicity vs. Malonyl Derivative
In a head-to-head cytotoxicity evaluation against the acute myeloid leukemia cell line MOLM-13, Pterosin D 3-O-glucoside (Pteroside D, compound 12) exhibited an EC50 of 182.88 ± 0.08 µM after 72 hours of exposure. This was notably more potent than its C-3 malonylated derivative, 3-malonyl pteroside D (compound 14), which had an EC50 of 197.88 ± 0.18 µM under the same conditions [1]. This demonstrates that while the core glucoside structure confers a specific activity level, further acylation of the sugar moiety significantly reduces cytotoxic potency, underscoring the need for the specific, non-derivatized glucoside for maximum effect.
| Evidence Dimension | Cytotoxic potency (EC50) |
|---|---|
| Target Compound Data | 182.88 ± 0.08 µM |
| Comparator Or Baseline | 3-malonyl pteroside D: 197.88 ± 0.18 µM |
| Quantified Difference | Target compound is ~7.6% more potent (lower EC50 is more potent) |
| Conditions | MOLM-13 acute myeloid leukemia cell line, 72-hour exposure, MTT assay |
Why This Matters
This head-to-head comparison provides a quantifiable basis for selecting Pterosin D 3-O-glucoside over its more complex malonylated derivative when maximizing cytotoxic potency is the primary experimental goal.
- [1] Molecules. 2023, 28(23), 7723. DOI: 10.3390/molecules28237723 View Source
